CDK Inhibition Selectivity Profile: Roscovitine vs. Olomoucine and Purvalanol A
Roscovitine demonstrates a distinct selectivity and potency profile compared to the structurally related purine analogs olomoucine and purvalanol A. In a comparative in vitro kinase assay panel, roscovitine exhibits nanomolar IC50 values against CDK1, CDK2, and CDK5, which are approximately 10-fold more potent than olomoucine against CDK1 and CDK5 [1]. While purvalanol A is more potent against CDK1 (IC50 = 4 nM), it also shows broader activity against CDK4 (IC50 = 850 nM), a feature roscovitine lacks (IC50 >100 µM) [2].
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | CDK1: 650 nM, CDK2: 700 nM, CDK5: 160 nM, CDK4: >100 µM |
| Comparator Or Baseline | Olomoucine: CDK1: 7,000 nM, CDK2: 7,000 nM, CDK5: 3,000 nM, CDK4: >1,000 µM; Purvalanol A: CDK1: 4 nM, CDK2: 70 nM, CDK4: 850 nM |
| Quantified Difference | ~10-fold more potent than olomoucine against CDK1 and CDK5; >200-fold less potent than purvalanol A against CDK1 but >850-fold more selective against CDK4 |
| Conditions | In vitro kinase assays using purified CDK/cyclin complexes and ATP |
Why This Matters
For studies requiring robust CDK1/2/5 inhibition while avoiding CDK4/6-mediated cell cycle arrest, roscovitine offers a well-defined selectivity window not present in these alternative purine inhibitors.
- [1] Meijer L, et al. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. Eur J Biochem. 1997;243(1-2):527-536. View Source
- [2] Gray NS, et al. Exploiting chemical libraries, structure, and genomics in the search for kinase inhibitors. Science. 1998;281(5376):533-538. View Source
